molecular formula C19H15N3O4S B2774954 1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-93-0

1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2774954
CAS No.: 851808-93-0
M. Wt: 381.41
InChI Key: RRNMYBFSGACVNO-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a dihydroimidazole ring via a thioether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Moiety: Starting from a suitable precursor like salicylaldehyde, the benzofuran ring can be constructed through cyclization reactions.

    Synthesis of Dihydroimidazole Ring: This can be achieved by reacting appropriate amines with aldehydes or ketones under acidic or basic conditions.

    Thioether Linkage Formation: The thioether bridge is formed by reacting the benzofuran derivative with a thiol-containing compound, such as 3-nitrobenzylthiol, under suitable conditions like the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the nitrobenzyl and benzofuran moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzofuranmethanol and 2-benzofurancarboxylic acid share the benzofuran moiety.

    Imidazole Derivatives: Compounds such as 1H-imidazole-4,5-dicarboxylic acid and 2-mercaptoimidazole share the imidazole ring structure.

    Thioether Compounds: Compounds like thioanisole and benzylthioethers share the thioether linkage.

Uniqueness

Benzofuran-2-yl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its combination of benzofuran, nitrobenzyl, and dihydroimidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-18(17-11-14-5-1-2-7-16(14)26-17)21-9-8-20-19(21)27-12-13-4-3-6-15(10-13)22(24)25/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNMYBFSGACVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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